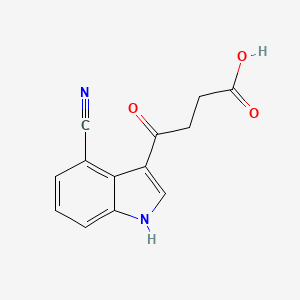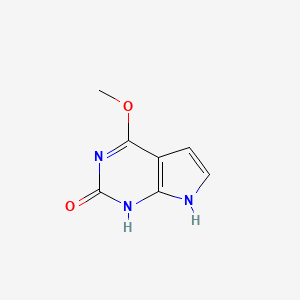
2-Hydroxy-6-methoxy-7-deazapurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-methoxy-7-deazapurine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines It is structurally similar to purine, a fundamental component of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-7-deazapurine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid serve as the catalytic system. The reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of NaI as an additive can yield the desired pyrrolo[2,3-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and Fischer indole-type synthesis are also explored for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-methoxy-7-deazapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
2-Hydroxy-6-methoxy-7-deazapurine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-methoxy-7-deazapurine involves its interaction with specific molecular targets. As a nucleoside analog, it can be incorporated into RNA or DNA strands, leading to chain termination or the formation of defective nucleic acids. It may also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-2-methoxy-7-deazapurine
- 8-Aza-7-deazapurine
- 7-Deazapurine
Uniqueness
2-Hydroxy-6-methoxy-7-deazapurine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7N3O2 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
4-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H7N3O2/c1-12-6-4-2-3-8-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11) |
Clé InChI |
OCRZHKBWVATKJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=O)NC2=C1C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


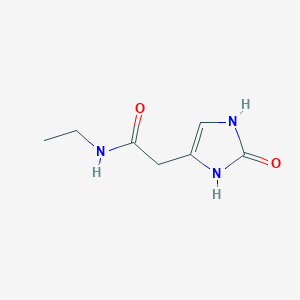
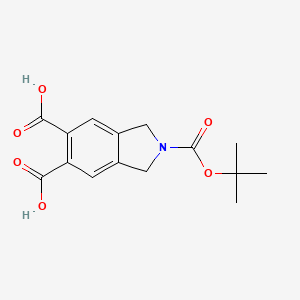
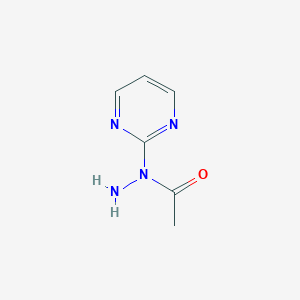
![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
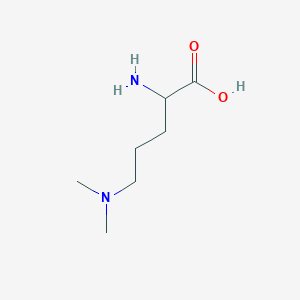
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)

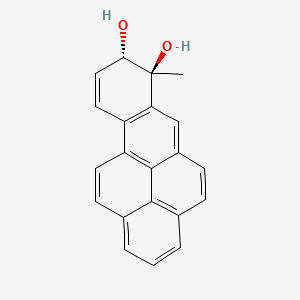
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
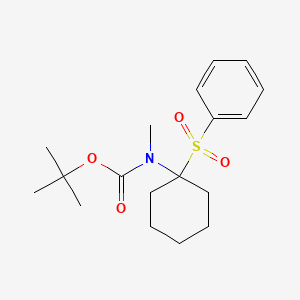
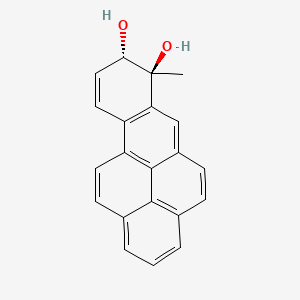
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
